molecular formula C18H14N2O5 B6524241 methyl 4-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamoyl]benzoate CAS No. 477548-59-7

methyl 4-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamoyl]benzoate

Cat. No.: B6524241
CAS No.: 477548-59-7
M. Wt: 338.3 g/mol
InChI Key: VARISTKJGATEJA-UHFFFAOYSA-N
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Description

Methyl 4-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamoyl]benzoate is a complex organic compound with significant applications in various fields of scientific research. This compound features a benzoate ester linked to a phthalimide derivative, making it an interesting subject for studies in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamoyl]benzoate typically involves multiple steps:

    Formation of the Phthalimide Derivative: The initial step involves the reaction of phthalic anhydride with methylamine to form N-methylphthalimide.

    Carbamoylation: The N-methylphthalimide is then reacted with 4-aminobenzoic acid under carbamoylation conditions, often using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

    Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the phthalimide ring, forming carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups in the phthalimide ring, potentially converting them to hydroxyl groups.

    Substitution: The aromatic ring in the benzoate moiety can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Conditions vary depending on the type of substitution, but typically involve strong acids or bases and appropriate electrophiles.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying protein-ligand interactions. The phthalimide moiety is known for its bioactivity, which can be harnessed in drug discovery.

Medicine

Medicinal chemistry applications include the development of new pharmaceuticals. The compound’s structure is similar to that of certain drugs, making it a candidate for modification and testing in therapeutic contexts, particularly in cancer and anti-inflammatory research.

Industry

In industry, this compound can be used in the production of polymers and resins. Its stability and reactivity make it suitable for creating high-performance materials with specific properties.

Mechanism of Action

The mechanism by which methyl 4-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamoyl]benzoate exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific

Properties

IUPAC Name

methyl 4-[(2-methyl-1,3-dioxoisoindol-5-yl)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O5/c1-20-16(22)13-8-7-12(9-14(13)17(20)23)19-15(21)10-3-5-11(6-4-10)18(24)25-2/h3-9H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VARISTKJGATEJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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